molecular formula C14H27N3O3 B1383255 tert-Butyl ((1S,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate CAS No. 2089454-69-1

tert-Butyl ((1S,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

Cat. No. B1383255
M. Wt: 285.38 g/mol
InChI Key: JCHIBKSSZNWERE-MXWKQRLJSA-N
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Description

This compound is an impurity of Edoxaban, which is an oral anticoagulant drug and a direct factor Xa inhibitor . The chemical name is Tert-butyl ((1S,2R,5R)-2- (2- ((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5- (dimethylcarbamoyl)cyclohexyl)carbamate .


Molecular Structure Analysis

The molecular formula of the compound is C21H30ClN5O5 . The structure includes a cyclohexyl group attached to a carbamate group, and a chloropyridinyl group attached via an amide linkage .

Scientific Research Applications

Synthesis of Biologically Active Compounds

  • This compound is used as an intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291), an effective treatment for certain types of cancer (Zhao, Guo, Lan, & Xu, 2017).

Efficient Stereoselective Synthesis

  • It plays a role in the stereoselective synthesis of various stereoisomers, which are key intermediates for the synthesis of factor Xa inhibitors, important in the treatment of thrombosis (Wang, Ma, Reddy, & Hu, 2017).

Kinetic and Parallel Kinetic Resolutions

  • The compound is involved in the efficient synthesis of enantiomers through kinetic and parallel kinetic resolutions, a method important in creating specific molecular configurations used in various pharmaceutical applications (Davies et al., 2003).

Enantioselective Synthesis

  • It is an essential intermediate for enantioselective synthesis in the development of potent CCR2 antagonists, which are therapeutic agents used in treating various inflammatory and autoimmune diseases (Campbell et al., 2009).

Asymmetric Mannich Reaction

  • The compound is used in asymmetric Mannich reactions, a critical process in the synthesis of chiral amino carbonyl compounds, which are pivotal in the synthesis of many pharmaceuticals (Yang, Pan, & List, 2009).

CO2 Fixation and Cycloaddition Reactions

Future Directions

As an impurity of Edoxaban, this compound could be important in the pharmaceutical industry for monitoring and controlling impurity levels in Edoxaban and its related formulations .

properties

IUPAC Name

tert-butyl N-[(1S,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19)/t9-,10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHIBKSSZNWERE-MXWKQRLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H](CC[C@H]1N)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((1S,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl ((1S,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Reactant of Route 2
tert-Butyl ((1S,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Reactant of Route 3
tert-Butyl ((1S,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Reactant of Route 4
tert-Butyl ((1S,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Reactant of Route 5
tert-Butyl ((1S,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Reactant of Route 6
tert-Butyl ((1S,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

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